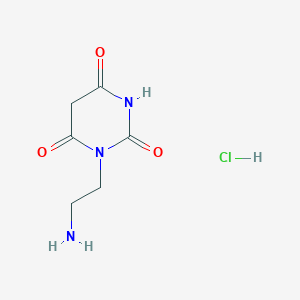

1-(2-氨基乙基)-1,3-二嗪烷-2,4,6-三酮盐酸盐

描述

Physical And Chemical Properties Analysis

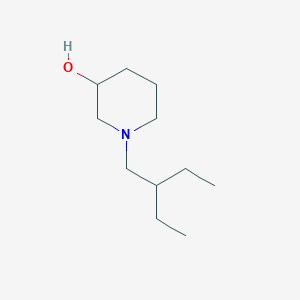

The physical and chemical properties of a compound include aspects such as its molecular weight, form, melting point, and more. For 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride, it has a molecular weight of 176.6 g/mol and appears as a powder. Its melting point is 166 °C .科学研究应用

合成技术

- 一项研究概述了一种合成 3,5-二取代 1-氨基-1,3,5-三嗪-2,4,6-三酮的方法,该方法可能与合成 1-(2-氨基乙基)-1,3-二嗪烷-2,4,6-三酮盐酸盐等化合物有关 (Chau、Malanda 和 Milcent,1998 年)。

在药物发现中的潜力

- 一篇论文讨论了色烯衍生物的分子建模研究,包括与 1-(2-氨基乙基)-1,3-二嗪烷-2,4,6-三酮盐酸盐类似的化合物,强调了它们作为新型抗癌药物先导的潜力 (Santana 等人,2020 年)。

- 另一项研究重点关注芳基氨基亚甲基二嗪烷的合成,研究了它们在胶质母细胞瘤细胞中的细胞毒性作用,表明了潜在的抗癌应用 (Pianovich 等人,2017 年)。

化学结构和性质

- 对 1,1-二甲基-1,3-丙二胺的季铵衍生物的研究,包括光谱和分子结构分析,可以深入了解与 1-(2-氨基乙基)-1,3-二嗪烷-2,4,6-三酮盐酸盐相关的化合物的性质 (Kowalczyk,2008 年)。

在材料科学中的应用

- 一项关于从 MBHA 和 Wang 树脂固相合成 1,3,5-三取代 1,3,5-三嗪-2,4,6-三酮的研究突出了在材料科学中的应用,特别是在生产托曲珠利类似物以识别新的抗球虫剂方面的应用 (Yu、Ostresh 和 Houghten,2002 年)。

安全和危害

作用机制

Target of Action

The primary target of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride is believed to be the dopamine receptors in the brain . Dopamine is a major transmitter in the extrapyramidal system of the brain, which is important in regulating movement .

Mode of Action

1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride, also known as Tyramine, acts by inducing the release of catecholamine . It is unable to cross the blood-brain barrier, resulting in only non-psychoactive peripheral sympathomimetic effects following ingestion . A hypertensive crisis can result from ingestion of tyramine-rich foods in conjunction with the use of monoamine oxidase inhibitors (maois) .

Biochemical Pathways

Tyramine is derived from the amino acid tyrosine . It is produced by the decarboxylation of tyrosine during fermentation or decay . Tyramine can further be converted to methylated alkaloid derivatives .

Pharmacokinetics

It is known that tyramine is metabolized by various enzymes, including monoamine oxidases .

Result of Action

The molecular and cellular effects of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride’s action include the release of catecholamine, which can lead to various physiological responses. For example, it can lead to increased heart rate and cardiac contractility .

Action Environment

The action, efficacy, and stability of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride can be influenced by various environmental factors. For example, tyramine levels in foods can increase when they are at room temperature or past their freshness date . Additionally, certain conditions, such as the presence of MAOIs, can significantly enhance the effects of tyramine .

属性

IUPAC Name |

1-(2-aminoethyl)-1,3-diazinane-2,4,6-trione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c7-1-2-9-5(11)3-4(10)8-6(9)12;/h1-3,7H2,(H,8,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFXJJJXBYPKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

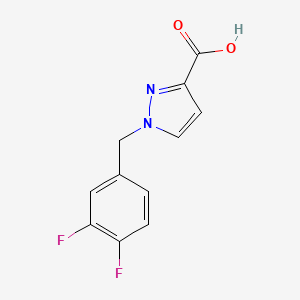

![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)

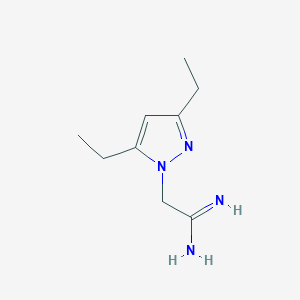

![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)

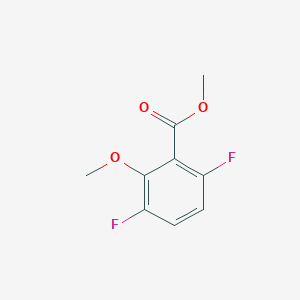

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1471948.png)